molecular formula C9H13NS B1414687 3-[(Ethylsulfanyl)methyl]aniline CAS No. 91267-26-4

3-[(Ethylsulfanyl)methyl]aniline

Cat. No. B1414687
CAS RN: 91267-26-4
M. Wt: 167.27 g/mol
InChI Key: ZOAHDURNYFWGSG-UHFFFAOYSA-N
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Description

“3-[(Ethylsulfanyl)methyl]aniline” is a chemical compound with the molecular formula C9H13NS and a molecular weight of 167.27 . It is used in scientific research and has applications ranging from organic synthesis to drug development.


Molecular Structure Analysis

The molecular structure of “3-[(Ethylsulfanyl)methyl]aniline” consists of nine carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and one sulfur atom .


Chemical Reactions Analysis

Arylamines, such as “3-[(Ethylsulfanyl)methyl]aniline”, are very reactive towards electrophilic aromatic substitution . They can undergo substitution reactions with iodine, a halogen that is normally unreactive with benzene derivatives .

Scientific Research Applications

1. Synthesis of Derivatives

Facile assembly of sulfonated oxindoles using anilines as the aryl source has been developed. This process involves the insertion of sulfur dioxide starting from anilines, leading to the formation of 3-((arylsulfonyl)methyl)indolin-2-ones under mild conditions. Such methodologies provide access to a broad range of functionalized compounds with potential applications in various fields of chemistry (Liu, Zheng, & Wu, 2017).

2. Degradation by Bacteria

Research on Delftia sp. AN3, a bacterial strain capable of degrading aniline, reveals its inability to grow on substituted anilines such as 3-[(Ethylsulfanyl)methyl]aniline. This study contributes to understanding the biodegradation of anilines and their derivatives in environmental contexts (Liu et al., 2002).

3. Coupling and Methylation Reactions

Sequential coupling of cyclic carbonates with selective N-methylation of anilines demonstrates the versatility of anilines in chemical transformations. This process involves using faujasites as catalysts, highlighting the potential of anilines in organic synthesis and industrial applications (Selva, Perosa, & Fabris, 2008).

4. Nitration of Aromatic Compounds

The nitration of aromatic compounds using 3-methyl-1-sulfonic acid imidazolium nitrate, including aniline derivatives, is an important chemical reaction. This study provides insights into the modification of anilines, crucial for developing new materials and pharmaceuticals (Zolfigol et al., 2012).

5. Formation of Nano-/Microstructures

Investigations into the formation of nano-/microstructures of polyaniline and its derivatives reveal the influence of molecular structure on material properties. This research is significant for applications in nanotechnology and materials science (Luo et al., 2011).

6. Polymerization in Ionic Liquid

Electrooxidative polymerization of aniline in 1-ethyl-3-methylimidazolium trifluoromethanesulfonate ionic liquid demonstrates the potential of anilines in the formation of conductive polymers. This finding is pivotal for the development of advanced materials in electronics and other industries (Sekiguchi, Atobe, & Fuchigami, 2003).

Safety and Hazards

The safety data sheet for anilines indicates that they are toxic if swallowed, in contact with skin, or if inhaled. They may cause an allergic skin reaction, serious eye damage, and are suspected of causing genetic defects and cancer .

properties

IUPAC Name

3-(ethylsulfanylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c1-2-11-7-8-4-3-5-9(10)6-8/h3-6H,2,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAHDURNYFWGSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Ethylsulfanyl)methyl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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